(Oxybis(4,1-phenylene))bis(dimethylsilane)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

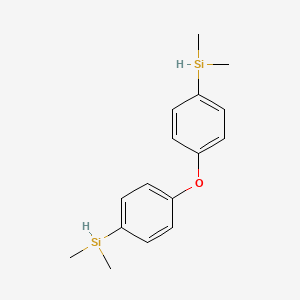

(Oxybis(4,1-phenylene))bis(dimethylsilane): The compound consists of two 4-(dimethylsilyl)phenyl groups connected by an ether linkage, resulting in a structure that combines the characteristics of both silyl and ether functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane) involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) often involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide without the need to preform the metal alkoxide intermediate .

Análisis De Reacciones Químicas

Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and tosylates under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (Oxybis(4,1-phenylene))bis(dimethylsilane) is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology and Medicine: In biological and medical research, the compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility .

Industry: Industrially, (Oxybis(4,1-phenylene))bis(dimethylsilane) is utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and resistance to degradation .

Mecanismo De Acción

The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its effects involves interactions with molecular targets and pathways. The compound’s silyl groups can form strong bonds with various substrates, facilitating reactions that are otherwise challenging. This property is particularly useful in catalysis and material science .

Comparación Con Compuestos Similares

- Trimethylsilyl ether

- Triethylsilyl ether

- tert-Butyldimethylsilyl ether

- tert-Butyldiphenylsilyl ether

- Triisopropylsilyl ether

Uniqueness: Compared to these similar compounds, (Oxybis(4,1-phenylene))bis(dimethylsilane) offers a unique combination of silyl and ether functionalities, providing enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and selective reactions .

Actividad Biológica

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a silane compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (Oxybis(4,1-phenylene))bis(dimethylsilane) is C16H20OSi2. It consists of two dimethylsilyl groups connected by an oxybis(4,1-phenylene) moiety. This structure contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that (Oxybis(4,1-phenylene))bis(dimethylsilane) exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth makes it a candidate for further exploration in medical and industrial applications.

Antimicrobial Activity

A study highlighted the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results demonstrate that (Oxybis(4,1-phenylene))bis(dimethylsilane) holds promise as an antimicrobial agent.

The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The silane component may facilitate interactions with cellular components, leading to increased permeability and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation assessed the compound's effectiveness in various formulations. The study compared its activity in solution versus immobilized forms on surfaces. Results indicated enhanced efficacy when immobilized, suggesting potential applications in coatings for medical devices. -

Toxicological Assessment :

Toxicity studies conducted on mammalian cell lines revealed that while the compound exhibits antimicrobial properties, it also demonstrates low cytotoxicity at therapeutic concentrations. This balance is crucial for developing safe therapeutic agents.

Applications in Medicine and Industry

Given its biological activity, (Oxybis(4,1-phenylene))bis(dimethylsilane) has potential applications in:

- Antimicrobial coatings for medical devices.

- Pharmaceutical formulations aimed at combating resistant bacterial strains.

- Industrial applications where microbial contamination is a concern.

Propiedades

IUPAC Name |

[4-(4-dimethylsilylphenoxy)phenyl]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,18-19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVLQCDVJCSSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OSi2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.